Silane,(4-chlorophenyl)dimethyl-

Catalog No.
S12562759
CAS No.
M.F
C8H10ClSi
M. Wt
169.70 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Silane,(4-chlorophenyl)dimethyl-

Product Name

Silane,(4-chlorophenyl)dimethyl-

Molecular Formula

C8H10ClSi

Molecular Weight

169.70 g/mol

InChI

InChI=1S/C8H10ClSi/c1-10(2)8-5-3-7(9)4-6-8/h3-6H,1-2H3

InChI Key

NSTCKQMHGIWQTM-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)C1=CC=C(C=C1)Cl

Silane, (4-chlorophenyl)dimethyl-, is an organosilicon compound characterized by the presence of a 4-chlorophenyl group and two dimethyl groups attached to a silicon atom. Its chemical formula is C9H10ClSiC_9H_{10}ClSi, and it has a molecular weight of approximately 172.7 g/mol. This compound is notable for its unique reactivity due to the chlorine substituent, which facilitates various chemical transformations, making it an important intermediate in organic synthesis and materials science.

  • Substitution Reactions: The chlorine atom in the 4-chlorophenyl group can be replaced by nucleophiles such as amines or alkoxides, allowing for the formation of new compounds.
  • Oxidation Reactions: The silicon atom can be oxidized to produce silanols or siloxanes, which are important in various applications including coatings and sealants.
  • Reduction Reactions: This compound can be reduced to yield silanes with different substituents, expanding its utility in synthetic chemistry.

While specific biological activities of Silane, (4-chlorophenyl)dimethyl- are not extensively documented, compounds of similar structure have been investigated for their potential in drug delivery systems and as components in medical devices. The ability to modify biomolecules and surfaces with organosilicon compounds suggests potential applications in biological assays and therapeutic formulations.

The synthesis of Silane, (4-chlorophenyl)dimethyl- typically involves the reaction of 4-chlorophenylmagnesium bromide with dimethylchlorosilane. This reaction is usually conducted in an inert atmosphere (such as nitrogen or argon) to prevent moisture interference. The general reaction can be summarized as follows:

4 chlorophenylmagnesium bromide+dimethylchlorosilaneSilane 4 chlorophenyl dimethyl +MgBrCl\text{4 chlorophenylmagnesium bromide}+\text{dimethylchlorosilane}\rightarrow \text{Silane 4 chlorophenyl dimethyl }+\text{MgBrCl}

The process is often performed at room temperature, and purification is achieved through distillation or recrystallization. In industrial settings, continuous flow reactors may be used to enhance efficiency and yield .

Silane, (4-chlorophenyl)dimethyl- has a broad range of applications:

  • Chemical Synthesis: It serves as a precursor for synthesizing other organosilicon compounds and is utilized in various organic transformations.
  • Biological Research: The compound is used for modifying biomolecules and surfaces, which is crucial for developing biological assays.
  • Medical Devices: Investigated for its role in drug delivery systems due to its ability to form stable bonds with biological molecules.
  • Industrial Uses: Employed in producing coatings, adhesives, and sealants due to its strong bonding capabilities .

Interaction studies involving Silane, (4-chlorophenyl)dimethyl- focus on its reactivity with various nucleophiles and electrophiles. The chlorine atom's ability to participate in substitution reactions is particularly significant for understanding how this compound can be utilized in synthesizing more complex molecules. Additionally, studies on its interactions with biological systems are ongoing to explore its potential therapeutic uses .

Several compounds share structural similarities with Silane, (4-chlorophenyl)dimethyl-. Here are some notable examples:

Compound NameStructure CharacteristicsUniqueness
DimethylphenylsilaneSimilar structure but lacks chlorineLess reactive due to absence of chlorine
TrimethylsilaneContains three methyl groupsNo aromatic ring; simpler structure
PhenylsilaneContains a phenyl group instead of 4-chloroLacks the specific reactivity from chlorine

Silane, (4-chlorophenyl)dimethyl- stands out due to the presence of the 4-chlorophenyl group, which imparts unique reactivity characteristics that are valuable for organic synthesis and material science applications .

Exact Mass

169.0240295 g/mol

Monoisotopic Mass

169.0240295 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-09-2024

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